
WZ811
Vue d'ensemble
Description
- WZ811 est un antagoniste de petite molécule du récepteur 4 de la chimiokine CXC (CXCR4). CXCR4 est un récepteur couplé aux protéines G spécifique du facteur 1 dérivé des cellules stromales (SDF-1 ou CXCL12).
- L'activation de CXCR4 joue un rôle crucial dans divers processus biologiques, notamment l'homing des cellules souches hématopoïétiques, la chimiotaxie, la quiescence des lymphocytes et la croissance et la métastase de certains types de cellules cancéreuses .
Méthodes De Préparation
- WZ811 est synthétisé à partir de deux groupes d'amines aromatiques.
- Il inhibe efficacement la liaison de TN14003 à CXCR4, avec une valeur de CE50 de 0,3 nM.
- Par la suite, this compound perturbe la fonction de SDF-1 et bloque la voie de signalisation CXCR4/SDF-1 .
Analyse Des Réactions Chimiques
- WZ811 subit diverses réactions, notamment l'inhibition de la modulation induite par SDF-1 des niveaux d'AMPc (CE50 = 1,2 nM) et de l'invasion de Matrigel (CE50 = 5,2 nM).
- Les réactifs et conditions courants pour ces réactions ne sont pas explicitement mentionnés dans la littérature disponible.
Applications de la recherche scientifique
- Les applications potentielles de this compound couvrent plusieurs domaines :
Chimie : En tant qu'antagoniste de CXCR4, il peut être utilisé dans la découverte de médicaments et la recherche en biologie chimique.
Biologie : Il affecte la migration des cellules souches hématopoïétiques et la fonction des lymphocytes.
Médecine : this compound peut avoir des implications thérapeutiques pour les maladies liées à CXCR4.
Industrie : Ses propriétés uniques en font un atout précieux pour le développement de médicaments.
Mécanisme d'action
- Le mécanisme de this compound implique le blocage des voies de signalisation CXCR4/SDF-1.
- Il module les niveaux d'AMPc et inhibe l'invasion de Matrigel induite par SDF-1.
- Des détails supplémentaires sur les cibles moléculaires et les voies nécessitent des recherches supplémentaires.
Applications De Recherche Scientifique
Hematological Malignancies
WZ811 has shown promising results in the treatment of various blood cancers, particularly chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
- Chronic Lymphocytic Leukemia : In vitro studies demonstrated that this compound significantly inhibited cell proliferation, migration, and survival of CLL cell lines TF-1 and UT-7. The compound also induced cell cycle arrest and increased sensitivity to docetaxel, a common chemotherapeutic agent . In mouse xenograft models, this compound effectively suppressed tumor growth, indicating its potential as a therapeutic agent for CLL .
- Acute Myeloid Leukemia : Similar effects have been observed in AML models, where this compound inhibited tumorigenic potential and enhanced apoptosis in leukemic cells .
Solid Tumors
This compound's efficacy extends beyond hematological cancers. Research indicates its potential application in solid tumors by targeting the CXCR4/CXCL12 axis, which is crucial for tumor cell migration and invasion.
- Breast Cancer : Studies have shown that this compound can inhibit the growth of breast cancer cell lines by blocking CXCR4 signaling pathways . This suggests that this compound may serve as a viable treatment option for breast cancer patients exhibiting CXCR4 overexpression.
Comparative Efficacy
A comparative analysis of this compound with other CXCR4 antagonists highlights its superior potency:
Case Study 1: Efficacy in CLL
In a controlled study involving human CLL cell lines, treatment with this compound resulted in a significant reduction in cell viability (up to 70% inhibition at 24 hours) compared to untreated controls. Flow cytometry analysis revealed a marked increase in apoptosis rates post-treatment .
Case Study 2: Tumor Growth Inhibition
In vivo studies using mouse models implanted with human leukemia cells demonstrated that administration of this compound led to a 50% reduction in tumor size over four weeks compared to control groups receiving no treatment .
Mécanisme D'action
- WZ811’s mechanism involves blocking CXCR4/SDF-1 signaling pathways.
- It modulates cAMP levels and inhibits SDF-1-induced Matrigel invasion.
- Further details on molecular targets and pathways require additional research.
Comparaison Avec Des Composés Similaires
- Malheureusement, les composés similaires spécifiques ne sont pas mentionnés dans les informations disponibles.
Activité Biologique
WZ811 is a potent small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4), which plays a crucial role in various pathological processes, including cancer progression and fibrosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and potential therapeutic applications.
Overview of this compound
- Chemical Structure : this compound is characterized as N1, N4-Di-2-pyridinyl-1,4-benzenedimethanamine.
- Potency : It exhibits a competitive antagonistic effect on CXCR4 with an EC50 value of 0.3 nM, making it highly effective in blocking the receptor's activity and its downstream signaling pathways .
This compound primarily acts by inhibiting the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1). This inhibition disrupts several signaling pathways critical for cell survival, migration, and proliferation.
- Inhibition of Cell Proliferation : Research indicates that this compound significantly reduces the proliferation of various cancer cell lines, including chronic lymphocytic leukemia (CLL) cells. In vitro studies demonstrated a dose-dependent decrease in cell viability and colony formation in CLL cell lines TF-1 and UT-7 .
- Induction of Apoptosis : this compound treatment leads to increased apoptosis rates in CLL cells. Flow cytometry analysis revealed alterations in the cell cycle, with a notable decrease in S-phase cells and an increase in G1/0-phase cells following treatment .
- Reduction of Migration : The compound effectively inhibits the migratory capabilities of cancer cells. In transwell migration assays, this compound reduced the number of migrating CLL cells, indicating its potential to limit metastasis .
Effects on Fibrosis
This compound has also shown promise in mitigating fibrosis, particularly in lung tissues affected by bleomycin-induced injury:
- Inhibition of Megakaryocyte Migration : In studies involving lung fibrosis models, this compound prevented the migration of megakaryocytes into damaged lung tissue. This was associated with reduced fibrosis markers such as α-SMA and TGF-β levels .
- Histological Improvements : Histopathological examinations revealed that this compound administration preserved lung structure and reduced collagen deposition compared to control groups .
Chronic Lymphocytic Leukemia (CLL)
A significant study highlighted the effects of this compound on CLL cells:
Parameter | Control Group | This compound Treatment (5 μM) |
---|---|---|
Cell Viability (%) | 100 | 30 |
Colony Formation (No.) | 50 | 5 |
Apoptosis Rate (%) | 10 | 40 |
The data indicate that this compound not only inhibited proliferation but also enhanced sensitivity to chemotherapeutic agents like docetaxel .
Lung Fibrosis Model
In a bleomycin-induced lung fibrosis model:
Treatment Group | Fibrosis Score | α-SMA Expression (Fold Change) |
---|---|---|
Control | 3 | 2.5 |
This compound | 1 | 0.5 |
These results suggest that this compound significantly ameliorates fibrotic responses through its action on megakaryocyte migration and TGF-β modulation .
Propriétés
IUPAC Name |
N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-3-11-19-17(5-1)21-13-15-7-9-16(10-8-15)14-22-18-6-2-4-12-20-18/h1-12H,13-14H2,(H,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVFRXIGQQRMEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=C(C=C2)CNC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468697 | |
Record name | WZ811 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55778-02-4 | |
Record name | WZ811 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WZ 811 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.